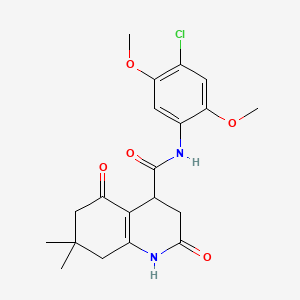

N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine chlor-substituierte Dimethoxyphenylgruppe und einen Octahydrochinolin-Kern umfasst. Das Vorhandensein dieser funktionellen Gruppen macht sie zu einem interessanten Forschungsgegenstand in Chemie, Biologie und Medizin.

Herstellungsmethoden

Die Synthese von N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid umfasst mehrere Schritte. Eine übliche Syntheseroute umfasst die folgenden Schritte:

Ausgangsstoffe: Die Synthese beginnt mit 4-Chlor-2,5-dimethoxyanilin und 7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carbonsäure.

Reaktionsbedingungen: Die Reaktion beinhaltet typischerweise die Verwendung eines Kupplungsmittels wie EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin.

Industrielle Produktion: Im industriellen Maßstab kann die Synthese optimierte Reaktionsbedingungen umfassen, einschließlich Temperaturkontrolle, Lösungsmittelauswahl und Reinigungsschritten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves several steps. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxylic acid.

Reaction Conditions: The reaction typically involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Chinolinderivate führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Formen der Verbindung zu erzeugen.

Substitution: Die Chlorgruppe im Phenylring kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden, was zur Bildung verschiedener substituierter Derivate führt

Wissenschaftliche Forschungsanwendungen

N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Es werden Forschungen betrieben, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorstufe bei der Synthese von Pharmazeutika verwendet .

Wirkmechanismus

Der Wirkmechanismus von N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Wegen:

Molekulare Ziele: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, was zur Modulation ihrer Aktivität führt.

Beteiligte Wege: Sie kann verschiedene biochemische Pfade beeinflussen, einschließlich derer, die an der Zellsignalisierung, dem Stoffwechsel und der Genexpression beteiligt sind

Wissenschaftliche Forschungsanwendungen

N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .

Wirkmechanismus

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression

Vergleich Mit ähnlichen Verbindungen

N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid kann mit ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben:

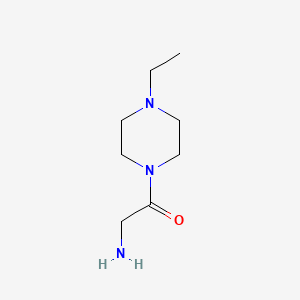

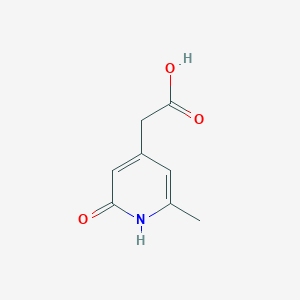

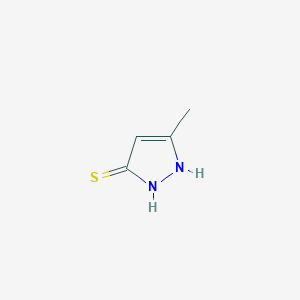

Ähnliche Verbindungen: Verbindungen wie N-(4-Chlor-2,5-dimethoxyphenyl)-2-phenylacetamid und N-(4-Chlor-2,5-dimethoxyphenyl)-2-(2-pyridinylsulfanyl)acetamid weisen strukturelle Ähnlichkeiten auf.

Einzigartigkeit: Das Vorhandensein des Octahydrochinolinkern und das spezifische Substitutionsschema in N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid unterscheidet es von anderen verwandten Verbindungen, was möglicherweise zu einzigartigen biologischen und chemischen Eigenschaften führt .

Dieser detaillierte Artikel bietet einen umfassenden Überblick über N-(4-Chlor-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydrochinolin-4-carboxamid, einschließlich seiner Synthese, Reaktionen, Anwendungen, des Wirkmechanismus und des Vergleichs mit ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C20H23ClN2O5 |

|---|---|

Molekulargewicht |

406.9 g/mol |

IUPAC-Name |

N-(4-chloro-2,5-dimethoxyphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide |

InChI |

InChI=1S/C20H23ClN2O5/c1-20(2)8-13-18(14(24)9-20)10(5-17(25)22-13)19(26)23-12-7-15(27-3)11(21)6-16(12)28-4/h6-7,10H,5,8-9H2,1-4H3,(H,22,25)(H,23,26) |

InChI-Schlüssel |

IPAHKONPBMELQU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)C1)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-(4-tert-butylphenoxy)propyl]-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115337.png)

![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)

![Benzoic acid, 2-[(4,5-dihydro-4-oxo-2-thiazolyl)amino]-](/img/structure/B12115376.png)

![2-hydroxy-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12115393.png)

![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)

![Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate](/img/structure/B12115416.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)